molecular formula C20H21NO5 B13430773 (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid

(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid

Cat. No.: B13430773
M. Wt: 355.4 g/mol
InChI Key: ZJOXBTUTWNPBPW-UHFFFAOYSA-N
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Description

(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid is a derivative of amino acids modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in the field of peptide synthesis due to its ability to protect the amino group during the synthesis process, preventing unwanted side reactions and polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid typically involves the protection of the amino group using the Fmoc group. This process can be carried out using various methods, including the mixed anhydride method and the acid chloride method . The reaction conditions often involve the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or other suitable reagents .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often carried out using solid-phase peptide synthesis (SPPS). This method allows for the step-by-step assembly of peptides on an insoluble resin, with the Fmoc group providing protection to the amino group during the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and bases like piperidine for Fmoc deprotection .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions and polymerization during peptide synthesis. The Fmoc group can be easily removed under mild conditions using bases like piperidine, allowing for the selective formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Fmoc-protected amino acids, such as:

Uniqueness

(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid is unique due to its specific structure, which includes a hydroxyl group on the pentanoic acid chain. This hydroxyl group provides additional functionality and reactivity, making it a valuable building block in peptide synthesis and other applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-11-5-10-18(19(23)24)21-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18,22H,5,10-12H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOXBTUTWNPBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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